N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-13-11(8-15-14(17-13)20-2)16-12(18)9-21-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSXYHRDPIJXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)COC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide typically involves the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with phenoxyacetic acid derivatives. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in an appropriate solvent like isopropanol at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Compounds like 34 (88% yield) and 8h (87% yield) demonstrate high synthetic efficiency, suggesting robust routes for acetamide-pyrimidine hybrids . The target compound likely follows similar protocols.
- Physical State: Methoxy-substituted analogs (e.g., 8h, 8i) are oils, while amino/dioxo-substituted analogs (e.g., 34) are solids. The dimethoxy groups in the target compound may enhance lipophilicity compared to hydroxylated analogs (e.g., ) .
Key Observations :
- Antimicrobial Potential: The oxazolidinone hybrid 8h () shares structural motifs with linezolid, a known antibiotic, suggesting the target compound’s dimethoxy-pyrimidine group could enhance membrane penetration .
- Receptor Binding: Phenoxyacetamide derivatives (e.g., ) show affinity for nuclear receptors like PPARα.
- Antiviral Activity : The trifluoromethyl group in Apaydin’s compound () highlights the role of electron-withdrawing substituents in antiviral design, a feature absent in the target compound but substitutable with methoxy groups .
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrimidine and phenoxyacetamide moieties. The presence of methoxy groups on the pyrimidine ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, high-throughput screening has identified inhibitors against pantothenate synthetase, an enzyme critical for coenzyme A synthesis in Mycobacterium tuberculosis and Staphylococcus aureus .
- Receptor Modulation : The compound may interact with various G protein-coupled receptors (GPCRs), which play pivotal roles in cell signaling. GPCRs are known to mediate numerous physiological processes and are common targets in drug development .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in treating bacterial infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Mycobacterium tuberculosis showed promising results in vitro, indicating that the compound could serve as a lead for developing new antimycobacterial agents.
- Pharmacokinetics : Pharmacokinetic studies have suggested favorable absorption and distribution characteristics for this compound, supporting its potential use as a therapeutic agent. The application of Lipinski’s rule of five indicated that the compound possesses drug-like properties conducive for further development .
- Toxicity Assessment : Toxicity evaluations have shown that derivatives of this compound exhibit low toxicity profiles, making them suitable candidates for clinical trials .
Q & A
Basic: What are the common synthetic routes for preparing N-(2,4-dimethoxypyrimidin-5-yl)-2-phenoxyacetamide, and what critical reaction parameters require optimization?
Methodological Answer:
Synthesis typically involves nucleophilic substitution and condensation reactions. A key intermediate, 2,4-dimethoxypyrimidin-5-amine, can be functionalized via:
- Substitution reactions using chloroacetyl chloride or activated esters under basic conditions (e.g., potassium carbonate in DMF) to form the acetamide backbone .
- Lithium-mediated coupling , as seen in analogous pyrimidine derivatives, where (2,4-dimethoxypyrimidin-5-yl)lithium intermediates react with electrophiles like hexafluoropropene or carbonyl compounds .
Critical parameters include: - Temperature control : Exothermic reactions (e.g., substitutions) require gradual reagent addition to avoid side products.
- Catalyst selection : Use of condensing agents (e.g., DCC, EDC) for amide bond formation, with monitoring via TLC .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or crystallization from ethanol/water mixtures improves yield .
Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) in structural confirmation of this compound?
Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To resolve these:
- Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and IR for functional groups.
- X-ray refinement : Employ SHELX software for crystallographic refinement, ensuring hydrogen bonding and torsion angles align with NMR-derived NOE interactions .
- Dynamic NMR studies : Variable-temperature NMR can detect rotational barriers (e.g., amide bonds) that cause signal splitting .
Example: In pyrimidine derivatives, X-ray confirmed planar amide geometries, while NMR showed restricted rotation of the phenoxy group .
Basic: What spectroscopic and chromatographic methods are recommended for purity assessment and structural characterization?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to quantify purity (>95%) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., pyrimidine C-H at δ 8.2–8.5 ppm; methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry : HRMS (ESI+) to verify [M+H]⁺ peaks and isotopic patterns.
- Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) when modifying the phenoxy or pyrimidine moieties for enhanced biological activity?
Methodological Answer:
- Systematic substitution : Synthesize derivatives with electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., methoxy) groups on the phenoxy ring. Assess bioactivity (e.g., herbicidal or receptor-binding assays) .
- Pharmacophore modeling : Map steric/electronic requirements using docking studies (e.g., AutoDock Vina) to predict interactions with targets like GABA-A receptors .
- Crystallographic data : Compare X-ray structures of analogs to identify conserved binding motifs (e.g., hydrogen bonds between pyrimidine methoxy groups and active-site residues) .
Basic: How should researchers handle crystallization challenges during purification of this acetamide derivative?
Methodological Answer:
- Solvent selection : Use mixed solvents (e.g., ethanol/water, acetone/hexane) to optimize polarity. Slow evaporation at 4°C enhances crystal growth .
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Temperature gradients : Gradual cooling from reflux to room temperature reduces amorphous precipitate formation.
- Additives : Trace acetic acid can stabilize hydrogen-bonded networks in pyrimidine crystals .
Advanced: What experimental approaches validate the compound’s mechanism of action in modulating biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Radioligand binding assays : Use tritiated analogs to quantify affinity for receptors (e.g., GABA-A) and competitive displacement studies with known modulators .
- Kinetic studies : Monitor enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric assays (e.g., Ellman’s method) to derive IC₅₀ values .
- Mutagenesis : Engineer receptor mutants (e.g., GABA-A α1-subunit) to identify critical binding residues through loss-of-function assays .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, chloroform).
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: How can researchers address low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate stabilization : Protect amine groups (e.g., Boc or Fmoc) during pyrimidine functionalization to prevent side reactions .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., lithiation) to improve reproducibility and scalability .
- DoE optimization : Use design-of-experiment (DoE) software to statistically evaluate factors like stoichiometry, solvent polarity, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
